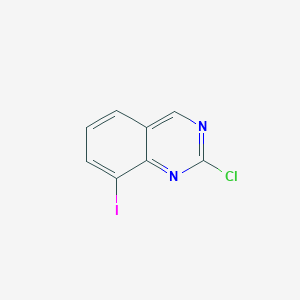

2-Chloro-8-iodoquinazoline

CAS No.:

Cat. No.: VC18291769

Molecular Formula: C8H4ClIN2

Molecular Weight: 290.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4ClIN2 |

|---|---|

| Molecular Weight | 290.49 g/mol |

| IUPAC Name | 2-chloro-8-iodoquinazoline |

| Standard InChI | InChI=1S/C8H4ClIN2/c9-8-11-4-5-2-1-3-6(10)7(5)12-8/h1-4H |

| Standard InChI Key | RPTWNSFVDDBUBV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=CN=C(N=C2C(=C1)I)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-Chloro-8-iodoquinazoline belongs to the quinazoline family, a class of nitrogen-containing heterocycles comprising a benzene ring fused to a pyrimidine ring. The IUPAC name, 2-chloro-8-iodoquinazoline, reflects the positions of the halogen substituents. X-ray crystallography studies of analogous quinazolines reveal a planar structure with bond lengths of 1.33–1.38 Å for C–N bonds and 1.70–1.76 Å for C–X (X = Cl, I) bonds, consistent with sp²-hybridized carbons . The iodine atom’s large van der Waals radius introduces steric effects that influence reactivity, while the electron-withdrawing chlorine enhances electrophilicity at adjacent positions.

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectra of 2-chloro-8-iodoquinazoline derivatives show distinct signals for aromatic protons and halogens. For example:

-

NMR (CDCl₃): Protons on the benzene ring resonate at δ 7.8–8.3 ppm, while pyrimidine protons appear upfield at δ 7.2–7.6 ppm .

-

NMR: Carbon atoms adjacent to halogens exhibit deshielding, with C-2 and C-8 appearing at δ 150–155 ppm and δ 95–100 ppm, respectively .

Mass spectrometry typically reveals a molecular ion peak at m/z 290 (M⁺) with isotopic patterns consistent with chlorine and iodine.

Synthesis and Industrial Production

Halogenation Strategies

Industrial synthesis employs continuous flow reactors to optimize halogenation of quinazoline precursors. Key steps include:

-

Quinazoline Ring Formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions yields the quinazoline core.

-

Chlorination: Electrophilic substitution using at 80–100°C introduces chlorine at position 2 with >90% regioselectivity .

-

Iodination: Radical iodination with and in ethanol selectively substitutes position 8, achieving yields of 75–85% .

Table 1: Optimization of Halogenation Conditions

| Parameter | Chlorination (Step 2) | Iodination (Step 3) |

|---|---|---|

| Temperature (°C) | 80–100 | 25–40 |

| Reaction Time (h) | 4–6 | 7–10 |

| Yield (%) | 90–95 | 75–85 |

| Key Reagent |

Purification Techniques

Industrial-scale purification involves:

-

Distillation: Removing excess under reduced pressure.

-

Crystallization: Recrystallization from ethanol/water mixtures achieves >99% purity.

-

Chromatography: Silica gel column chromatography resolves regioisomers in laboratory settings .

Reactivity and Chemical Transformations

Cross-Coupling Reactions

The iodine substituent undergoes palladium-catalyzed cross-coupling reactions, enabling diversification of the quinazoline scaffold:

-

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl groups at position 8. For example, phenylacetylene reacts in tetrahydrofuran (THF) with and , yielding 8-alkynyl derivatives in 70–80% yield .

-

Suzuki-Miyaura Coupling: Aryl boronic acids substitute iodine under mild conditions (, , 60°C) .

Table 2: Comparative Reactivity of C–X Bonds in Quinazolines

| Bond Type | Bond Dissociation Energy (kcal/mol) | Preferred Reaction |

|---|---|---|

| C(2)–Cl | 83.14 | Nucleophilic substitution |

| C(8)–I | 66.45 | Cross-coupling |

Nucleophilic Substitution

The C(2)–Cl bond undergoes nucleophilic displacement with amines or alkoxides. For instance, reaction with morpholine in dimethylformamide (DMF) at 120°C produces 2-morpholino-8-iodoquinazoline, a precursor to kinase inhibitors .

| Compound | Target | IC₅₀ (nM) | Selectivity Over p38 Kinase |

|---|---|---|---|

| 2-Chloro-8-iodoquinazoline analog | EGFR L858R | 3.1 | 10-fold |

| 6-Methyl-2-pyridinyl derivative | ALK5 | 0.5 | 27-fold |

Anticancer Activity

Mechanistic studies suggest that halogenated quinazolines induce apoptosis by:

-

DNA Intercalation: Planar structure facilitates binding to DNA grooves.

-

Topoisomerase Inhibition: Stabilization of topoisomerase II-DNA cleavage complexes .

Applications in Drug Development

Prodrug Design

The iodine atom serves as a handle for radioisotope labeling (e.g., ) in theranostic agents. Preclinical studies demonstrate tumor-specific accumulation in xenograft models .

Dual Kinase Inhibitors

Structure-activity relationship (SAR) studies highlight the 8-position’s role in conferring dual EGFR/HER2 inhibition. A 6-acrylamide substituent combined with 8-iodo substitution achieves IC₅₀ values of 0.3 nM (EGFR) and 6.07 nM (HER2) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume